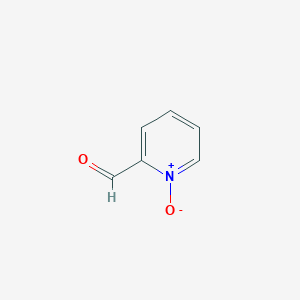
2-Pyridinecarboxaldehyde, 1-oxide
Overview
Description
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridinecarbaldehyde where the hydrogen at position 2 is replaced by a formyl group . It has a molecular formula of C6H5NO and a molecular weight of 107.11 .
Synthesis Analysis
The synthesis of 2-Pyridinecarboxaldehyde involves thermally induced carbonyl substitutions on [M (CO) 5 X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo (η 3 -methallyl)Cl (CO) 2 (NCMe) 2] to produce stable crystalline complexes .Molecular Structure Analysis
The structure of 2-Pyridinecarboxaldehyde has been verified using ultraviolet–visible spectroscopy, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and thermogravimetric analysis .Chemical Reactions Analysis
In a study, 2-Pyridinecarboxaldehyde was grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .Physical And Chemical Properties Analysis
2-Pyridinecarboxaldehyde is a yellow liquid with a melting point of -21–22°C and a boiling point of 181 °C (lit.) . It has a density of 1.126 g/mL at 25 °C (lit.) and a vapor pressure of 73Pa at 20℃ . It is air sensitive and miscible in water .Scientific Research Applications
Ligand Synthesis and Complex Formation
2-Pyridinecarboxaldehyde, 1-oxide is involved in the synthesis of various ligands and complex formation with metals. For example, its condensation with o-phenylenediamine yields a bidentate ligand forming complexes with several metals (Vrbová et al., 2000). Similarly, it participates in the formation of multidentate ligands with triethylenetetramine, reacting differently with various metals like iron(III), copper(II), and zinc(II) (Boča et al., 2000).
Catalysis in Organic Synthesis
2-Pyridinecarboxaldehyde, 1-oxide plays a crucial role in catalysis, particularly in the oxidation of organic substrates. A study demonstrates its involvement in the Pd(OAc)2/pyridine catalyst system for aerobic alcohol oxidation (Steinhoff & Stahl, 2004). The mechanism involves several steps including adduct formation, ligand substitution, and beta-hydride elimination.
Metal Complex Structures
Research on metal complexes containing 2-Pyridinecarboxaldehyde, 1-oxide reveals insights into structural properties. For instance, the structural characterization of metal complexes with this compound offers valuable information about their formation and properties (Sousa et al., 2001).
Oxidation Mechanisms
Studies on the oxidation mechanisms involving 2-Pyridinecarboxaldehyde, 1-oxide are significant. For example, the kinetics of its oxidation by chromium(VI) in acidic media provide insights into the redox processes and reaction dynamics (Kita & Uścińska, 2003).
NMR Studies of Ligands
NMR studies of ligands formed from the condensation of 2-Pyridinecarboxaldehyde, 1-oxide with polyamines enhance our understanding of their structural and chemical properties (Boča, Valigura & Linert, 2000).
Reactions in Photocatalysis
The compound's derivative shows dynamic behavior, including E/Z isomerization induced by ultraviolet radiation, highlighting its potential in photocatalysis and electronic device applications (Gordillo et al., 2016).
Synthesis of Heterocycles
2-Pyridinecarboxaldehyde, 1-oxide is used in synthesizing pyran-based heterocycles, demonstrating its versatility in organic synthesis (Beerappa & Shivashankar, 2015).
Safety and Hazards
Future Directions
The PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Therefore, it is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .
properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXWAWIYGFDGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339413 | |
| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxaldehyde, 1-oxide | |
CAS RN |
7216-40-2 | |
| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


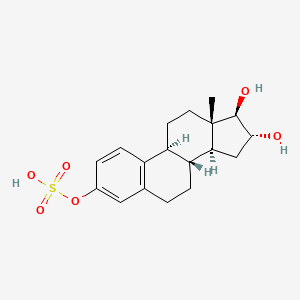
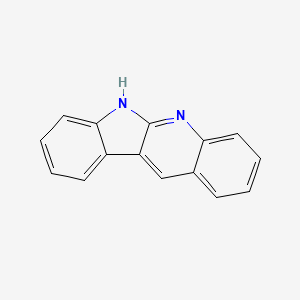
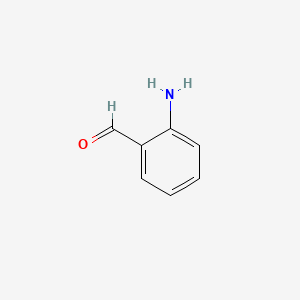
![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)
![2-[[1-(4-Chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1207259.png)
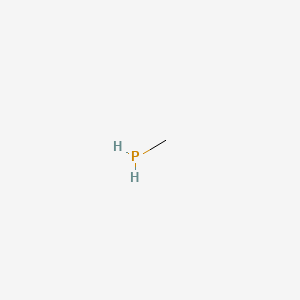
![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
![(17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1207264.png)
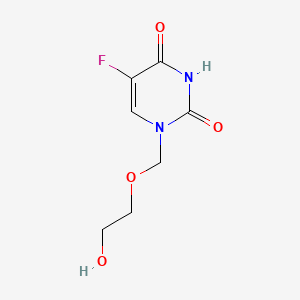

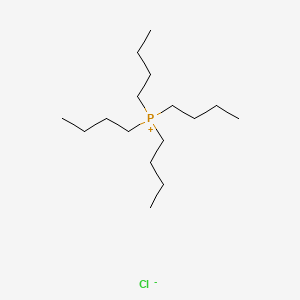

![2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-](/img/structure/B1207272.png)
![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B1207273.png)